molecular formula C10H7ClO2 B12545143 4-(4-Chlorophenyl)-4-oxobut-2-enal CAS No. 653599-68-9

4-(4-Chlorophenyl)-4-oxobut-2-enal

Cat. No.: B12545143
CAS No.: 653599-68-9
M. Wt: 194.61 g/mol
InChI Key: UILZUDKLGWYDCI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxobut-2-enal is an organic compound characterized by the presence of a chlorophenyl group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-oxobut-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(4-Chlorophenyl)-4-oxobut-2-enal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enal involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is often achieved through the formation of covalent bonds with active site residues or by altering the enzyme’s conformation. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-4-oxobut-2-enal is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other similar compounds, it possesses a conjugated enone system that allows for diverse chemical transformations and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(4-Chlorophenyl)-4-oxobut-2-enal, also known as a derivative of 4-oxobut-2-enal, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of chemicals known for their diverse therapeutic effects, including anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H8ClO2C_{11}H_{8}ClO_{2}. The presence of the chlorophenyl group is significant as it influences the compound's biological interactions.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (KG-1) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineApoptosis Induction (%)Reference
3-Cl-AHPCMCF-770%
ST1926KG-196%
4-(4-Chlorophenyl)MDA-MB-23130%

The compound's ability to induce apoptosis is linked to its interaction with cellular pathways that regulate cell survival and death.

Antibacterial Activity

The antibacterial properties of compounds related to this compound have been documented. These compounds have demonstrated moderate to strong activity against various bacterial strains.

Table 2: Antibacterial Activity

CompoundBacterial StrainActivity LevelReference
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Enzyme Inhibition

In addition to its anticancer and antibacterial activities, this compound has been evaluated for its enzyme inhibitory effects. Notably, it has shown strong inhibition against acetylcholinesterase (AChE) and urease.

Table 3: Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition (%)Reference
Compound CAcetylcholinesterase85%
Compound DUrease90%

This inhibition is crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

Several case studies have explored the efficacy of compounds derived from or related to this compound. In one study, a series of synthesized derivatives were tested for their biological activity, revealing promising results in both anticancer and antibacterial assays. The study highlighted the importance of structural modifications in enhancing biological activity.

Properties

CAS No.

653599-68-9

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-oxobut-2-enal

InChI

InChI=1S/C10H7ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h1-7H

InChI Key

UILZUDKLGWYDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC=O)Cl

Origin of Product

United States

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